molecular formula C9H18ClNO4 B6342833 (R)-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride CAS No. 63329-02-2

(R)-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride

Cat. No.: B6342833
CAS No.: 63329-02-2
M. Wt: 239.69 g/mol
InChI Key: SFYKWYAIJZEDNG-FYZOBXCZSA-N
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Description

®-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a tert-butyl group, a methyl group, and an amino group attached to a succinate backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Mechanism of Action

Target of Action

The primary target of ®-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride, also known as D-Aspartic acid alpha methyl gamma t-butyl diester hydrochloride, is the N-methyl-D-aspartate receptor (NMDAR) . NMDARs are glutamate-gated transmembrane ion channels that play essential roles in synaptic plasticity and memory function . They are widely distributed in the central nervous system (CNS) and have also been found to be up-regulated in a variety of cancer cells and tumors .

Mode of Action

The compound acts as a specific agonist at the NMDA receptor, mimicking the action of glutamate, the neurotransmitter which normally acts at that receptor . The mechanism of action for the NMDA receptor involves a specific agonist binding to its NR2 subunits, which then opens a non-specific cation channel. This allows the passage of Ca2+ and Na+ into the cell and K+ out of the cell .

Biochemical Pathways

The compound affects the glutamate/NMDAR axis, which has been shown to lead to acute lung injury, pulmonary hypertension, and diabetes . The specific metabolic role of the glutamate/nmdar axis is still unclear . In cancer cells, NMDA receptor antagonists have been found to affect cell viability and interfere with tumor growth .

Pharmacokinetics

It’s known that the compound is water-soluble , which may influence its bioavailability and distribution in the body.

Result of Action

The activation of NMDARs by this compound can lead to various cellular effects. For instance, in cancer cells, NMDA receptor antagonists have been found to inhibit growth by reducing or stopping NMDA receptor activity . Moreover, the addition of D-Ser, D-Ala, or D-Asp can significantly reverse the antiproliferative effect on human skin cells triggered by NMDA antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a chiral precursor.

    Formation of the Succinate Backbone: The succinate backbone is formed through a series of reactions, including esterification and amidation.

    Introduction of Functional Groups: The tert-butyl, methyl, and amino groups are introduced through selective reactions, such as alkylation and amination.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to the hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts and Solvents: The use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as crystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

®-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The succinate backbone can be reduced to form diols or other reduced forms.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs.

Scientific Research Applications

®-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride: The enantiomer of the compound, with similar but distinct properties.

    4-tert-Butyl 1-methyl 2-aminosuccinate: The non-chiral form without the hydrochloride salt.

    4-tert-Butyl 1-methyl 2-aminosuccinate methyl ester: A methyl ester derivative with different solubility and stability properties.

Uniqueness

®-4-tert-Butyl 1-methyl 2-aminosuccinate hydrochloride is unique due to its chiral nature and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in applications requiring high purity and specific stereochemistry.

Properties

IUPAC Name

4-O-tert-butyl 1-O-methyl (2R)-2-aminobutanedioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-6(10)8(12)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYKWYAIJZEDNG-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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